4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde
Brand Name: Vulcanchem
CAS No.: 270262-96-9
VCID: VC2422573
InChI: InChI=1S/C13H8ClNO3S/c14-10-2-4-11(5-3-10)19-13-6-1-9(8-16)7-12(13)15(17)18/h1-8H
SMILES: C1=CC(=CC=C1SC2=C(C=C(C=C2)C=O)[N+](=O)[O-])Cl
Molecular Formula: C13H8ClNO3S
Molecular Weight: 293.73 g/mol

4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde

CAS No.: 270262-96-9

Cat. No.: VC2422573

Molecular Formula: C13H8ClNO3S

Molecular Weight: 293.73 g/mol

* For research use only. Not for human or veterinary use.

4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde - 270262-96-9

Specification

CAS No. 270262-96-9
Molecular Formula C13H8ClNO3S
Molecular Weight 293.73 g/mol
IUPAC Name 4-(4-chlorophenyl)sulfanyl-3-nitrobenzaldehyde
Standard InChI InChI=1S/C13H8ClNO3S/c14-10-2-4-11(5-3-10)19-13-6-1-9(8-16)7-12(13)15(17)18/h1-8H
Standard InChI Key VWXMGEQTGZRDOQ-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1SC2=C(C=C(C=C2)C=O)[N+](=O)[O-])Cl
Canonical SMILES C1=CC(=CC=C1SC2=C(C=C(C=C2)C=O)[N+](=O)[O-])Cl

Introduction

Physical and Chemical Properties

4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde exhibits distinctive physical and chemical properties that are summarized in Table 1. These properties are essential for understanding its behavior in various chemical reactions and biological systems.

Table 1: Physical and Chemical Properties of 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde

PropertyValue
CAS Number270262-96-9
Molecular FormulaC₁₃H₈ClNO₃S
Molecular Weight293.73 g/mol
Melting Point118-120°C
Physical FormSolid
ColorNot specified (likely off-white to yellowish)
SolubilityLimited information available
pKaNot reported
LogPNot reported

The compound is commercially available with a typical purity of 95% . Its relatively high melting point indicates significant intermolecular forces in its crystal structure, likely due to the presence of multiple functional groups capable of intermolecular interactions.

Structural Characteristics

Chemical Structure

The chemical structure of 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde features a chlorophenyl group connected to a benzaldehyde ring through a sulfanyl (thio) bridge. The benzaldehyde portion contains a nitro group at the 3-position and an aldehyde group at the 4-position. This arrangement of functional groups contributes to the compound's unique reactivity profile .

Chemical Identifiers

For precise identification, several chemical identifiers are available for this compound, as shown in Table 2.

Table 2: Chemical Identifiers of 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde

Identifier TypeValue
IUPAC Name4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzaldehyde
InChI1S/C13H8ClNO3S/c14-10-2-4-11(5-3-10)19-13-6-1-9(8-16)7-12(13)15(17)18/h1-8H
InChIKeyVWXMGEQTGZRDOQ-UHFFFAOYSA-N
SMILESC1=CC(=CC=C1SC2=C(C=C(C=C2)C=O)N+[O-])Cl
Canonical SMILESC1=CC(=CC=C1SC2=C(C=C(C=C2)C=O)N+[O-])Cl

These identifiers are useful for database searches and structure verification in research settings .

Reactivity and Chemical Properties

The reactivity of 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde is governed by its multiple functional groups, each contributing distinct reaction pathways:

Aldehyde Reactivity

The aldehyde group (-CHO) is susceptible to nucleophilic addition reactions, making it potentially reactive with amines (forming imines), alcohols (forming acetals), hydrazines (forming hydrazones), and reducing agents (forming alcohols). These transformations are particularly important in synthesizing derivatives for medicinal chemistry applications .

Nitro Group Reactivity

The nitro group (-NO2) can undergo reduction to form an amino group, which further expands the compound's potential for derivatization. Additionally, the nitro group is strongly electron-withdrawing, activating the aromatic ring for nucleophilic aromatic substitution reactions .

Thioether Reactivity

The thioether (sulfanyl) linkage can undergo oxidation to form sulfoxides or sulfones, as well as nucleophilic cleavage under certain conditions. These transformations could be utilized for further structural modifications.

Applications in Research

Medicinal Chemistry

4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde has potential applications in medicinal chemistry due to its structural features. Preliminary research indicates it may interact with proteins involved in apoptotic pathways, potentially leading to cell death in cancer cells. Ongoing studies are evaluating its potential as a chemotherapeutic agent by examining its interaction with DNA and other cellular components.

The compound's aldehyde group provides a reactive site for conjugation with biomolecules or formation of Schiff bases with amino groups in proteins, potentially leading to biological activity. Similarly, compounds containing nitro groups and thioether linkages have shown various biological activities in previous research .

Building Block in Organic Synthesis

Due to its multiple functional groups, 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde can serve as a valuable building block in the synthesis of more complex molecules. The aldehyde group provides opportunities for carbon-carbon bond formation via aldol condensations, Wittig reactions, and related transformations.

Comparative Analysis with Related Compounds

To better understand the properties and potential applications of 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde, it is helpful to compare it with structurally related compounds. Table 3 presents a comparison with selected related compounds.

Table 3: Comparison of 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural DifferencesMelting Point (°C)
4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehydeC₁₃H₈ClNO₃S293.73Reference compound118-120
4-Chloro-3-nitrobenzaldehydeC₇H₄ClNO₃185.56Lacks thioether linkage and chlorophenyl group61-63
4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzenecarboxylic acidC₁₃H₈ClNO₄S309.72Contains carboxylic acid instead of aldehyde217
4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloximeC₁₄H₁₁ClN₂O₃S322.8Contains methyloxime instead of aldehydeNot reported

This comparison highlights how subtle structural differences can significantly impact physical properties and potential applications of these compounds .

Current Research and Future Directions

Research on 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde is ongoing, with potential applications being explored in various fields:

Medicinal Chemistry Research

Given its structural similarity to compounds with known biological activities, research is being conducted to evaluate its potential medicinal applications. The compound's ability to interact with proteins involved in apoptotic pathways suggests possible anticancer applications that warrant further investigation.

Structure-Activity Relationship Studies

The multiple functional groups in 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde provide opportunities for derivatization, enabling structure-activity relationship (SAR) studies. By synthesizing analogs with modified functional groups, researchers can potentially identify derivatives with enhanced biological activities .

Materials Science Applications

Compounds with similar structures have shown potential in materials science applications, particularly in the development of organic electronic materials. The extended conjugation and presence of electron-withdrawing groups may contribute to interesting electronic properties that could be exploited in such applications .

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